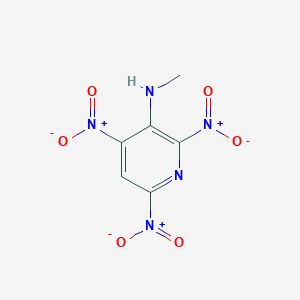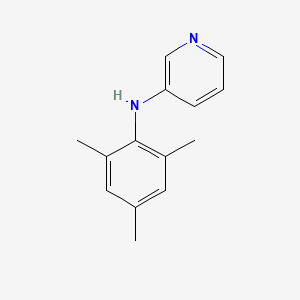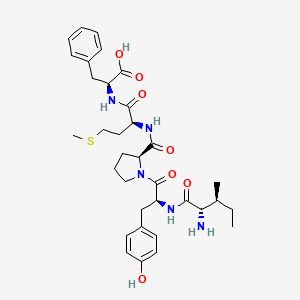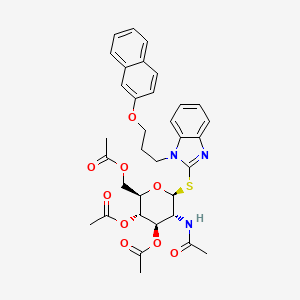
N-Methyl-2,4,6-trinitropyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-2,4,6-trinitropyridin-3-amine is a chemical compound characterized by the presence of a pyridine ring substituted with three nitro groups and an N-methylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2,4,6-trinitropyridin-3-amine typically involves the nitration of a pyridine derivative followed by the introduction of the N-methylamine group. One common method involves the nitration of 2,4,6-trinitropyridine using a mixture of concentrated nitric acid and sulfuric acid. The resulting trinitropyridine is then reacted with methylamine under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis to ensure safety and scalability. This method minimizes the accumulation of highly energetic and potentially explosive intermediates, allowing for safer large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-2,4,6-trinitropyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of N-Methyl-2,4,6-triaminopyridin-3-amine.
Substitution: Formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
N-Methyl-2,4,6-trinitropyridin-3-amine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Materials Science: Investigated for its potential use in the development of high-energy materials and explosives.
Biology and Medicine: Studied for its potential biological activity and interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of N-Methyl-2,4,6-trinitropyridin-3-amine involves its interaction with molecular targets through its nitro and amine groups. These interactions can lead to various biochemical effects, including the inhibition or activation of specific enzymes and receptors. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trinitrotoluene (TNT): Similar in having three nitro groups but differs in the presence of a toluene ring instead of a pyridine ring.
2,4,6-Trinitrophenol (Picric Acid): Similar in having three nitro groups but differs in the presence of a phenol ring.
Uniqueness
N-Methyl-2,4,6-trinitropyridin-3-amine is unique due to the presence of both the pyridine ring and the N-methylamine group, which confer distinct chemical properties and reactivity compared to other trinitro compounds.
Propiedades
Número CAS |
920502-83-6 |
|---|---|
Fórmula molecular |
C6H5N5O6 |
Peso molecular |
243.13 g/mol |
Nombre IUPAC |
N-methyl-2,4,6-trinitropyridin-3-amine |
InChI |
InChI=1S/C6H5N5O6/c1-7-5-3(9(12)13)2-4(10(14)15)8-6(5)11(16)17/h2,7H,1H3 |
Clave InChI |
WMQZXQJQIXAQIP-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C(N=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2R)-5-Oxomorpholin-2-yl]phenyl benzenesulfonate](/img/structure/B12619436.png)
![5-(4-ethoxyphenyl)-2-(3-nitrophenyl)-3-(2,3,4-trimethoxyphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12619443.png)
![6-(3-aminopropyl)-9-bromobenzo[h]isoquinolin-1(2H)-one](/img/structure/B12619449.png)


![{[3,4-Dibutyl-5-(phenylethynyl)thiophen-2-yl]ethynyl}(trimethyl)silane](/img/structure/B12619468.png)






![5-[4-(9H-Fluoren-2-yl)-1-nitropentan-2-yl]pyrimidine-2,4,6-triamine](/img/structure/B12619502.png)
![2,5-Diazaspiro[3.4]octane-2,5-dicarboxylic acid, 1-oxo-, 2-(1,1-dimethylethyl) 5-(phenylmethyl) ester, (4R)-](/img/structure/B12619503.png)
